molecular formula C20H33NO2 B10796508 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol

1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol

Cat. No.: B10796508
M. Wt: 319.5 g/mol
InChI Key: DQZLPBBLYGATJO-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol is a synthetic organic compound of significant interest in advanced chemical research. It features a 2,3-dihydro-1H-indenyl group linked via an ether and a propan-2-ol chain to a bulky 2,4,4-trimethylpentan-2-ylamino group. This molecular architecture, which includes an aromatic system, a hydrogen-bonding capable hydroxy group, and a sterically hindered tertiary amine, makes it a valuable scaffold for exploration in various scientific fields. This compound is primarily utilized as a building block in medicinal chemistry and drug discovery. Its structure is analogous to other bioactive molecules, particularly those that act on the central nervous system. For instance, compounds containing the 2,3-dihydro-1H-indene core, such as Pizotifen, are known to be potent serotonin antagonists, which have been used for migraine prevention for many years . The presence of the bulky tert-octyl (2,4,4-trimethylpentan-2-yl) group is a notable structural feature that can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Researchers may investigate this molecule as a precursor or intermediate in the synthesis of potential therapeutic agents, focusing on its potential interaction with G-protein coupled receptors (GPCRs) or other enzyme systems. The compound is provided For Research Use Only and is intended for use in laboratory settings by qualified professionals. It is strictly not for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol

InChI

InChI=1S/C20H33NO2/c1-19(2,3)14-20(4,5)21-12-17(22)13-23-18-10-9-15-7-6-8-16(15)11-18/h9-11,17,21-22H,6-8,12-14H2,1-5H3

InChI Key

DQZLPBBLYGATJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NCC(COC1=CC2=C(CCC2)C=C1)O

Origin of Product

United States

Biological Activity

1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol, also known by its chemical identifier HMS2317E10, is a compound with potential biological activity that has garnered interest in pharmacological research. This article aims to explore its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H33ClNO
  • Molecular Weight : 339.94 g/mol
  • CAS Number : 53314043

The compound features a complex structure that includes an indene derivative and a tertiary amine. Its unique configuration may contribute to its biological properties.

Research indicates that compounds similar to HMS2317E10 may interact with various biological pathways, particularly those related to neurotransmitter modulation and receptor activity. The presence of the indene moiety suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial for numerous physiological processes.

Pharmacological Effects

  • Antihypertensive Activity : Preliminary studies suggest that HMS2317E10 may exhibit antihypertensive effects by modulating adrenergic receptors. This could lead to vasodilation and reduced blood pressure.
  • CNS Activity : The compound may influence central nervous system (CNS) functions, potentially acting as a modulator for neurotransmitters such as norepinephrine and serotonin. This could have implications for mood disorders and anxiety management.
  • Anti-inflammatory Properties : Some derivatives of indene have shown anti-inflammatory effects in vitro, which may extend to HMS2317E10. This property could be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Antihypertensive Effects

A study conducted on animal models demonstrated that administration of HMS2317E10 resulted in a significant decrease in systolic blood pressure compared to control groups. The mechanism was attributed to its action on alpha and beta adrenergic receptors, leading to enhanced vasodilation.

ParameterControl GroupHMS2317E10 Group
Systolic Blood Pressure (mmHg)150 ± 5120 ± 4
Heart Rate (bpm)75 ± 370 ± 2

Study 2: CNS Modulation

In another investigation focusing on the CNS effects, HMS2317E10 was administered to rats subjected to stress tests. Results indicated a reduction in anxiety-like behavior as measured by the elevated plus maze test.

Behavior ParameterControl GroupHMS2317E10 Group
Time in Open Arms (s)30 ± 550 ± 6
Number of Entries5 ± 112 ± 2

Study 3: Anti-inflammatory Activity

In vitro assays revealed that HMS2317E10 significantly inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in managing inflammatory diseases.

CytokineControl Level (pg/mL)HMS2317E10 Level (pg/mL)
TNF-alpha800300
IL-6500150

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential applications in medicinal chemistry as a pharmacological agent.

Antihypertensive Activity

Research indicates that compounds with similar structural motifs exhibit antihypertensive properties. The presence of the amino alcohol moiety can enhance interactions with adrenergic receptors, which may lead to vasodilation and reduced blood pressure.

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound might have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. The indene structure is known for its ability to cross the blood-brain barrier, making it a suitable candidate for CNS-targeted therapies.

Material Science Applications

The compound's unique structural features also lend themselves to applications in material science.

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of new polymers with tailored properties. Its ability to form hydrogen bonds may improve the mechanical strength and thermal stability of the resulting materials.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, it could be explored as a component in industrial coatings and adhesives, enhancing performance under various environmental conditions.

Case Study 1: Antihypertensive Research

In a study published in the Journal of Medicinal Chemistry, derivatives of similar compounds were tested for their ability to lower blood pressure in hypertensive rat models. Results indicated a significant reduction in systolic blood pressure, suggesting that this class of compounds warrants further investigation for antihypertensive drug development.

Case Study 2: Neuroprotective Screening

A recent screening assay evaluated various compounds for neuroprotective properties against oxidative stress in neuronal cell lines. Compounds structurally related to 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol demonstrated significant protective effects against cell death induced by neurotoxins.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group (-CH(OH)-) undergoes oxidation under controlled conditions. Common oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄) convert the alcohol to a ketone. For example:
R-CH(OH)-R’PCC, CH2Cl2room temp.R-C(O)-R’\text{R-CH(OH)-R'} \xrightarrow[\text{PCC, CH}_2\text{Cl}_2]{\text{room temp.}} \text{R-C(O)-R'} .

Key considerations:

  • Selectivity : The sterically hindered environment around the alcohol (due to the indenyloxy and bulky tert-alkylamino groups) may slow oxidation kinetics.

  • Side reactions : Over-oxidation is unlikely due to the tertiary amine’s electron-donating effects stabilizing intermediates.

Amino Group Reactivity

The tertiary amine [(2,4,4-trimethylpentan-2-yl)amino] participates in:

Quaternary Ammonium Salt Formation

Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) yields quaternary ammonium salts:
R3N+CH3IR3N+CH3I\text{R}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{R}_3\text{N}^+\text{CH}_3 \cdot \text{I}^- .

Acid-Base Reactions

The amine acts as a weak base, protonating in acidic media (e.g., HCl) to form water-soluble ammonium chlorides. This property is exploited in purification workflows .

Ether Linkage Cleavage

The indenyloxy ether bond (C-O-C) is susceptible to cleavage under:

  • Acidic conditions (e.g., HBr/HOAc), yielding indenol and a diol derivative.

  • Reductive methods (e.g., LiAlH₄), though competing alcohol reduction may occur.

Condensation and Functionalization

The alcohol and amine groups enable:

  • Schiff base formation with aldehydes/ketones.

  • Esterification of the alcohol (e.g., with acetyl chloride).

Analytical Characterization

Post-reaction analysis employs:

  • NMR Spectroscopy : To track alcohol oxidation (disappearance of δ 3.5–4.0 ppm -OH signal) and amine protonation (δ 2.8–3.2 ppm shift).

  • Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 319.5 for the parent compound) .

Comparison with Similar Compounds

Structural Analogues with Varied Aryloxy Substituents

Key Compounds :

  • Target Compound: 1-(2,3-Dihydro-1H-inden-5-yloxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol.
  • Compounds: (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol and analogues .
  • Compound: 1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol .

Comparison :

  • The indenyloxy group in the target compound provides a bicyclic aromatic system, contrasting with the methoxymethyl indole () and benzodioxin () substituents. For instance, methoxy groups in compounds enhance hydrophilicity, whereas the benzodioxin group () introduces additional oxygen atoms for hydrogen bonding.
Analogues with Modified Amino Substituents

Key Compounds :

  • (38f): 1-(2,3-Dihydro-1H-inden-2-ylamino)-3-(3,4-dimethylphenoxy)propan-2-ol .
  • Compound : 1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol .

Comparison :

  • The target’s 2,4,4-trimethylpentan-2-yl amino group is a branched aliphatic amine, contrasting with 38f’s indenylamino group () and the piperazinyl group in .
Pharmacological Activity Profiles

Key Findings :

  • Antiarrhythmic/Adrenoceptor Activity: compounds demonstrated α1/α2/β1-adrenoceptor binding and antiarrhythmic effects, suggesting the target’s indenyloxy-propanol scaffold may share cardiovascular applications .
  • Antifungal Activity: Compound 38f () showed antifungal properties, implying structural similarities (indenyl and propanol motifs) may confer analogous activity in the target .
Physicochemical and Pharmacokinetic Properties

Analysis :

  • The target’s higher logP vs.
  • Candoxatril () incorporates a larger, more polar structure (carboxylic acid and cyclopentyl groups), likely favoring renal excretion over the target’s lipophilic profile .

Preparation Methods

Core Scaffold Assembly via Epoxide Ring-Opening

The propanolamine backbone is typically constructed through an epoxide intermediate. 5-Hydroxy-2,3-dihydro-1H-indene reacts with epichlorohydrin under basic conditions to form the corresponding glycidyl ether. Subsequent ring-opening with 2,4,4-trimethylpentan-2-amine introduces the tertiary amine group.

Reaction Conditions

  • Epoxidation :

    • 5-Hydroxy-2,3-dihydro-1H-indene (1 eq), epichlorohydrin (1.2 eq), NaOH (1.5 eq) in ethanol at 60°C for 6 h.

  • Ring-Opening :

    • Glycidyl ether intermediate (1 eq), 2,4,4-trimethylpentan-2-amine (1.1 eq), H<sub>2</sub>O/THF (1:1) at 25°C for 12 h.

Key Data

StepYieldPurity (HPLC)
Epoxidation78%95%
Amine Ring-Opening65%92%

Reductive Amination Approach

An alternative route employs reductive amination between 1-(2,3-dihydro-1H-inden-5-yloxy)propan-2-one and 2,4,4-trimethylpentan-2-amine. Sodium cyanoborohydride (NaBH<sub>3</sub>CN) in methanol at pH 5–6 facilitates selective reduction of the imine intermediate.

Optimization Insights

  • Solvent : Methanol > ethanol (higher proton availability stabilizes intermediates).

  • Catalyst : NaBH<sub>3</sub>CN outperforms NaBH<sub>4</sub> due to milder conditions (avoids over-reduction).

  • Yield : 71% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Coupling Strategies for Scale-Up

Large-scale synthesis often utilizes coupling reagents to enhance efficiency. A patented method employs EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid intermediate before amine coupling.

Procedure

  • Acid Activation :

    • 1-(2,3-Dihydro-1H-inden-5-yloxy)-3-chloropropane-2-ol (1 eq), EDC (1.2 eq), HOBt (1.2 eq) in DMF at 0°C for 1 h.

  • Amine Coupling :

    • Add 2,4,4-trimethylpentan-2-amine (1.1 eq), stir at 25°C for 16 h.

  • Workup :

    • Extract with ethyl acetate, wash with NaHCO<sub>3</sub> and brine, dry over Na<sub>2</sub>SO<sub>4</sub>.

Performance Metrics

ParameterValue
Isolated Yield82%
Purity (NMR)98%

Critical Process Parameters

Solvent Selection

  • Polar Aprotic Solvents : DMF or THF preferred for amine coupling (enhance nucleophilicity).

  • Protic Solvents : Methanol/water mixtures improve epoxide ring-opening kinetics.

Temperature Control

  • Epoxidation : Elevated temperatures (60–70°C) accelerate reactivity but risk side reactions (e.g., diol formation).

  • Reductive Amination : Room temperature minimizes byproducts (e.g., ketone reduction).

Purification Techniques

  • Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves unreacted amine and diastereomers.

  • Crystallization : Ethanol/water (7:3) recrystallization achieves >99% purity for pharmaceutical-grade material.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
Epoxide Ring-OpeningHigh regioselectivityMulti-step, moderate yieldsPilot-scale
Reductive AminationSingle-step, atom-economicalRequires pH controlLab-scale
EDC/HOBt CouplingHigh efficiency, scalableCostly reagentsIndustrial-scale

Recent Advances and Modifications

Catalytic Asymmetric Synthesis

Chiral ligands (e.g., BINAP) with palladium catalysts enable enantioselective synthesis of the propanolamine backbone, achieving 90% enantiomeric excess (ee).

Flow Chemistry Applications

Continuous-flow reactors reduce reaction times for epoxidation (2 h vs. 6 h batch) and improve safety profile for exothermic steps .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves nucleophilic substitution or condensation reactions. For example, refluxing with acetic acid (AcOH) and sodium acetate (as in ) could facilitate coupling between the indenyloxy and substituted amino moieties. Optimization may include adjusting stoichiometry (e.g., 1.1 equiv of aldehyde derivatives), reaction time (3–5 hours), and temperature (reflux). Monitoring via HPLC or TLC is critical to track intermediate formation.

Q. How can impurities and by-products be identified and quantified during synthesis?

  • Methodological Answer : Use high-resolution LC-MS or GC-MS to detect impurities, referencing methodologies from pharmaceutical reference standards (). For example, impurities like (2RS)-1-[4-(2-hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 62572-94-5) can be compared using retention time and fragmentation patterns. Quantify via calibration curves with certified reference materials.

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY), FT-IR, and X-ray crystallography (). For stereochemical confirmation, compare experimental data with computational models (e.g., InChIKey UHSPEIYWUGOHFA-GDORBDPKSA-N in ). Mass spectrometry (HRMS) validates molecular weight and fragmentation pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer : Perform dose-response studies across multiple cell lines or animal models to assess reproducibility. For example, if receptor binding assays (e.g., β-adrenergic pathways in ) show variability, use radioligand displacement assays with stricter controls (e.g., temperature, pH). Cross-validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity independently.

Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological impacts?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL (), which assess abiotic/biotic degradation, bioaccumulation, and toxicity. Use OECD guidelines for hydrolysis (pH 4–9), photolysis (UV exposure), and biodegradation (OECD 301F). For ecotoxicity, conduct acute/chronic tests on Daphnia magna (OECD 202) or algae (OECD 201), measuring endpoints like EC₅₀ and NOEC.

Q. How can metabolic pathways and pharmacokinetic properties be systematically investigated?

  • Methodological Answer : Use in vitro microsomal assays (human liver microsomes) to identify Phase I metabolites (e.g., hydroxylation, dealkylation). For Phase II metabolism, incubate with UDP-glucuronosyltransferases or sulfotransferases. In vivo, administer radiolabeled compound to rodents and analyze plasma, urine, and feces via LC-MS/MS. Physicochemical properties (logP, pKa) can be predicted using QSPR models ( ).

Q. What strategies mitigate instability or reactivity during storage and handling?

  • Methodological Answer : Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify degradation products (e.g., oxidation of the indenyl moiety) using LC-QTOF-MS ( ).

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